3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
Description
Significance of Halogenated Benzaldehydes in Advanced Organic Synthesis
Halogenated organic compounds are of paramount importance in the field of organic chemistry, serving as fundamental building blocks and versatile intermediates in a multitude of synthetic transformations. google.com Among these, halogenated benzaldehydes represent a particularly valuable subclass. The presence of one or more halogen atoms on the aromatic ring significantly influences the molecule's electronic properties and provides crucial reactive "handles" for further functionalization. researchgate.net
The introduction of halogen atoms is a key strategy for enabling a variety of powerful chemical reactions. researchgate.net For instance, chloro, bromo, and iodo substituents are excellent participants in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These processes allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex molecular architectures. google.comresearchgate.net Furthermore, highly electronegative halogens like fluorine can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group. researchgate.net
The aldehyde functional group itself is a cornerstone of organic synthesis, readily participating in transformations such as oxidations to carboxylic acids, reductions to alcohols, and the formation of new carbon-carbon bonds through reactions like the Wittig olefination and aldol (B89426) condensations. nih.gov The combination of an aldehyde with halogen substituents on the same aromatic scaffold creates a bifunctional or multifunctional reagent, allowing chemists to perform sequential and selective modifications at different sites of the molecule. This dual reactivity makes halogenated benzaldehydes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comnih.gov
Strategic Role of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde as a Versatile Synthetic Intermediate
The compound this compound is a prime example of a polyfunctionalized aromatic scaffold designed for advanced organic synthesis. Its strategic value lies in the specific arrangement and orthogonal reactivity of its functional groups, which allow for a high degree of control in multi-step synthetic sequences.
The synthesis of this intermediate typically begins with its precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950). chemicalbook.com The phenolic hydroxyl group of this precursor is masked using a protecting group to prevent it from interfering with subsequent reactions. The methoxymethyl (MOM) ether is an ideal choice for this purpose, and its installation to yield this compound can be achieved under standard conditions, for example, by using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.
The versatility of this compound as a synthetic intermediate stems from the distinct reactivity of its key features:
The Aldehyde Group : This serves as a primary site for elaboration, enabling chain extension via olefination reactions, conversion to an amine via reductive amination, or oxidation to a carboxylic acid.
The Chloro Substituent : This position is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments.
The Fluoro Substituent : Fluorine's high electronegativity modifies the reactivity of the ring and can serve as a site for nucleophilic aromatic substitution under specific conditions. It is also a common feature in many bioactive molecules, where it can enhance metabolic stability or binding affinity.
The MOM-Protected Phenol (B47542) : The MOM ether is stable to a wide range of non-acidic reagents, effectively hiding the reactive phenol. It can be selectively removed later in the synthesis under mild acidic conditions to reveal the hydroxyl group for further reactions, such as etherification or esterification.
This combination of functionalities allows a chemist to devise synthetic routes where each site can be addressed in a planned sequence. For instance, a cross-coupling reaction could be performed at the chloro position, followed by a Wittig reaction at the aldehyde, and finally, deprotection of the MOM group to reveal the phenol for a final modification. This level of control makes such building blocks highly valuable in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics where precise control over the final structure is essential. researchgate.netnih.goved.ac.uknih.gov
Overview of Protecting Group Chemistry: Focus on Methoxymethyl (MOM) Ethers in Phenolic Systems
In the synthesis of complex organic molecules that contain multiple reactive functional groups, it is often necessary to temporarily block or "protect" one group while a chemical transformation is carried out on another. This strategy, known as protecting group chemistry, is fundamental to modern organic synthesis. The methoxymethyl (MOM) ether is a widely used protecting group specifically for hydroxyl functions in alcohols and phenols. ed.ac.uknih.gov
A MOM ether is an acetal (B89532) with the general structure R-O-CH₂-O-CH₃. ed.ac.uk The protection of a phenol involves converting its acidic hydroxyl group (-OH) into this ether linkage. This transformation is crucial because the unprotected phenolic proton is acidic and the oxygen is nucleophilic, which can interfere with many common reagents, such as organometallics and bases.
Formation and Cleavage of MOM Ethers
The introduction and removal of the MOM group are typically high-yielding and can be accomplished under relatively mild conditions.
| Transformation | Common Reagents and Conditions | Notes |
| Protection (Formation) | 1. Chloromethyl methyl ether (MOMCl) and a hindered base (e.g., N,N-diisopropylethylamine, DIPEA) in a solvent like dichloromethane (B109758) (DCM). ed.ac.uk 2. Dimethoxymethane (B151124) (methylal) with a Lewis acid or protic acid catalyst (e.g., P₂O₅, TfOH). nih.gov 3. Methoxymethyl acetate (B1210297) with a Lewis acid catalyst (e.g., ZnCl₂). avantorsciences.com | MOMCl is a potent carcinogen, leading to the development of alternative, safer reagents. nih.goved.ac.uk |
| Deprotection (Cleavage) | 1. Acid hydrolysis using dilute mineral acids (e.g., HCl) in an alcohol solvent (e.g., methanol (B129727) or ethanol). nih.gov 2. Lewis acids (e.g., ZnBr₂, MgBr₂) often in the presence of a nucleophilic scavenger. | The acetal linkage of the MOM group is readily hydrolyzed under acidic conditions. |
Stability Profile
The utility of the MOM group stems from its specific stability characteristics. It is robust under a wide range of reaction conditions, making it compatible with many synthetic operations. nih.gov
Stable to: Bases (e.g., NaOH, organolithiums), nucleophiles, many oxidizing agents, and reducing agents (e.g., LiAlH₄, NaBH₄). nih.gov
Labile to: Acidic conditions (pH < 4). nih.gov
This stability profile allows for selective deprotection. A MOM group can be retained while other protecting groups, such as silyl (B83357) ethers, are removed under different conditions (e.g., with fluoride (B91410) ions), or vice versa. This orthogonality is a key principle in the design of complex synthetic strategies.
Historical Development and Contemporary Relevance of Polyfunctionalized Aromatic Scaffolds
Aromatic systems are ubiquitous in chemistry and biology, forming the core structures of everything from amino acids and nucleic acid bases to a vast array of synthetic drugs and materials. aablocks.com Historically, synthetic organic chemistry often focused on simpler, monosubstituted or disubstituted aromatic compounds. However, as the demand for more complex and precisely functionalized molecules grew, particularly in the field of medicinal chemistry, the focus shifted towards the development and use of polyfunctionalized aromatic scaffolds.
These scaffolds are aromatic rings decorated with multiple, distinct functional groups. The development of such structures was propelled by the invention of powerful synthetic methods, most notably transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These reactions provided reliable and general ways to form carbon-carbon and carbon-heteroatom bonds at specific positions on an aromatic ring, often defined by the location of a halogen atom.
In contemporary medicinal chemistry, polyfunctionalized aromatic cores are of immense relevance. The precise three-dimensional arrangement of different functional groups allows for fine-tuning the interaction of a molecule with a biological target, such as an enzyme or a receptor. americanelements.com This is a central concept in rational drug design. For example, one part of the molecule might provide a key hydrogen bond, another might engage in hydrophobic interactions, and a third could be modified to improve pharmacokinetic properties like solubility or metabolic stability. thieme.de
The challenge in modern drug discovery is often to create novel molecules with high potency and specificity while minimizing off-target effects and toxicity. This has led to a move beyond traditional, simple aromatic systems towards more complex and sometimes unusual scaffolds to access new chemical space and secure intellectual property. americanelements.com A compound like this compound is a direct product of this evolution, providing a pre-functionalized, stable, and synthetically versatile platform from which a diverse library of complex derivatives can be efficiently constructed.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPZDIROMVKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Methoxymethoxy Benzaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule identifies the key strategic disconnections for its synthesis. The primary disconnection is the C-O bond of the methoxymethyl ether, leading back to the immediate precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950).
Further analysis of this hydroxybenzaldehyde intermediate suggests several possible disconnections:
C-CHO Disconnection: The formyl group can be disconnected, pointing to formylation reactions on a 3-chloro-5-fluorophenol (B150331) precursor.
C-Halogen Disconnections: The chloro and fluoro substituents can be disconnected, suggesting electrophilic halogenation of a 4-hydroxybenzaldehyde (B117250) precursor, although this approach presents significant regiochemical challenges.
Building Block Approach: A more convergent strategy involves starting with a precursor that already contains the desired halogen substitution pattern, such as 2-chloro-6-fluorophenol (B1225318).
De Novo Synthetic Routes to the Core Benzaldehyde (B42025) Scaffold
The formation of the 3-chloro-5-fluoro-4-hydroxybenzaldehyde scaffold is the central challenge. Several classical and modern synthetic organic chemistry methods can be employed.
The introduction of a formyl group onto a pre-existing halogenated phenol (B47542) via electrophilic aromatic substitution (EAS) is a plausible route. In a substrate like 3-chloro-5-fluorophenol, the hydroxyl group is a strongly activating ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. byjus.comchemistrysteps.com
The directing effects of the substituents are summarized in the table below.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -OH | C1 | Strongly Activating | Ortho, Para |
| -Cl | C3 | Deactivating | Ortho, Para |
| -F | C5 | Deactivating | Ortho, Para |
The powerful activating and directing effect of the hydroxyl group would primarily direct the incoming electrophile (the formyl group or its equivalent) to the positions ortho or para to it (C2, C4, C6). The combined directing effects make the C4 position (para to the hydroxyl group and ortho to both halogens) a favorable site for substitution. However, achieving high regioselectivity can be challenging, and mixtures of isomers are possible. chemistrysteps.com
Directed ortho metalation (DoM) offers a powerful method for achieving high regioselectivity. wikipedia.org This strategy employs a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. organic-chemistry.org
For this synthesis, a plausible precursor would be 3-chloro-5-fluoroanisole (B1227374) (the methyl ether of 3-chloro-5-fluorophenol). The methoxy (B1213986) group (-OMe) is a moderate DMG. organic-chemistry.org The reaction would proceed as follows:
Lithiation of 3-chloro-5-fluoroanisole with a strong base like n-butyllithium. The methoxy group directs the lithiation to the C4 position.
Quenching the resulting aryllithium species with DMF.
Aqueous workup to hydrolyze the intermediate and yield 3-chloro-5-fluoro-4-methoxybenzaldehyde.
Demethylation of the methoxy group to reveal the free phenol, 3-chloro-5-fluoro-4-hydroxybenzaldehyde.
Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this context, multiple halogen substituents can activate the ring for nucleophilic attack.
A potential synthesis could start from a precursor like 1,2,4-trichloro-3,5-difluorobenzene. The chlorine atom at the C4 position would be activated for nucleophilic displacement by the surrounding electron-withdrawing halogens. Reaction with a hydroxide (B78521) source, such as sodium hydroxide, would displace the chloride to install the required hydroxyl group, followed by a subsequent formylation step. The viability of this route depends heavily on the relative reactivity of the different halogen atoms on the starting material. nih.gov
Direct formylation of electron-rich aromatic rings like phenols provides the most direct route to the benzaldehyde scaffold. Several named reactions are applicable.
Duff Reaction: This method has been explicitly used to synthesize 3-chloro-5-fluoro-4-hydroxybenzaldehyde. The reaction involves treating 2-chloro-6-fluorophenol with hexamethylenetetramine in an acidic medium like trifluoroacetic acid (TFA). The reaction proceeds via electrophilic substitution, with the formyl group being introduced para to the hydroxyl group, yielding the desired product. chemicalbook.com
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from DMF and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic compounds like phenols. chemistrysteps.comjk-sci.com Applying this reaction to 3-chloro-5-fluorophenol would be expected to introduce the aldehyde group at the C4 position, para to the activating hydroxyl group. jocpr.com
Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, commonly titanium tetrachloride (TiCl₄). wikipedia.org This method is effective for the ortho-formylation of phenols. mdpi.com For a substrate like 3-chloro-5-fluorophenol, formylation would be directed to the positions ortho to the hydroxyl group (C2 and C6).
The table below compares these formylation methods.
| Reaction Name | Reagents | Typical Substrate | Key Features |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | Phenols | Introduces formyl group, often para to -OH. chemicalbook.com |
| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Electron-rich arenes (phenols, anilines) | Mild conditions, works well for activated rings. organic-chemistry.org |
| Rieche Formylation | Cl₂CHOCH₃, TiCl₄ | Phenols, electron-rich arenes | Tends to favor ortho-formylation relative to the hydroxyl group. wikipedia.orgmdpi.com |
Introduction of Halogen Substituents (Chloro and Fluoro)
Synthesizing the target molecule by introducing the halogen atoms onto a pre-existing benzaldehyde scaffold, such as 4-hydroxybenzaldehyde, is an alternative but challenging approach. This would involve sequential electrophilic chlorination and fluorination. The hydroxyl group is a strong ortho-, para-director, meaning substitution would occur at positions 3 and 5. byjus.com
However, controlling the regioselectivity of two different halogenation steps to achieve the specific 3-chloro-5-fluoro pattern is difficult. Reactions could lead to a mixture of di-chlorinated, di-fluorinated, and incorrectly substituted products. Therefore, synthetic strategies that begin with a precursor already containing the correct halogen substitution pattern, such as 3-chloro-5-fluorophenol or 2-chloro-6-fluorophenol, are generally more efficient and higher-yielding.
Regioselective Halogenation Protocols
The introduction of chlorine and fluorine atoms at specific positions on the aromatic ring is a critical aspect of synthesizing the target molecule. Regioselective halogenation protocols are employed to ensure the correct substitution pattern is achieved, avoiding the formation of undesired isomers.
The substitution pattern of the target molecule suggests that the halogenation steps are directed by the electronic properties of the substituents already present on the ring. For instance, the synthesis of the precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde, can be envisioned starting from a simpler phenolic compound. chemicalbook.com The hydroxyl group is a strong ortho-, para-director, influencing the position of incoming electrophiles.
One effective strategy for regioselective halogenation involves the use of N-halosuccinimides (NCS for chlorination, NBS for bromination, etc.) as halogen sources. organic-chemistry.org These reagents are often milder and more selective than diatomic halogens. The choice of solvent can significantly influence the reactivity and selectivity of these reagents. Hexafluoroisopropanol (HFIP) has been shown to be a particularly effective solvent, enhancing the reactivity of N-halosuccinimides and enabling efficient halogenation under mild conditions, often without the need for an additional catalyst. organic-chemistry.org This method is valued for its high yields and control over the position of halogenation on a wide range of arenes and heterocycles. organic-chemistry.org
Another advanced method for achieving high regioselectivity is directed ortho-metalation, followed by reaction with an electrophilic halogen source. However, a more direct approach involves leveraging the directing effects of existing substituents. For example, starting with 3-fluoro-4-hydroxybenzaldehyde, the hydroxyl group would direct chlorination to its ortho positions (positions 3 and 5). The existing fluorine at position 5 would sterically hinder substitution at that site, potentially favoring chlorination at the 3-position.
Below is a table summarizing common regioselective chlorination methods.
Interactive Data Table: Regioselective Chlorination Methods for Aromatic Compounds
| Reagent System | Substrate Type | Key Advantages | Potential Limitations |
| N-Chlorosuccinimide (NCS) in HFIP | Electron-rich arenes (e.g., phenols) | High regioselectivity, mild conditions, no catalyst needed. organic-chemistry.org | HFIP is a specialty solvent. |
| SO₂Cl₂ | Activated aromatic rings | Inexpensive reagent. | Can lead to over-chlorination; generates HCl and SO₂. |
| HCl/H₂O₂/Vanadium Catalyst | Electron-rich aromatics | Catalytic method, uses common reagents. rsc.org | Requires a metal catalyst. |
| Directed Ortho-Borylation followed by Halodeboronation | N-aryl amides | Precise ortho-halogenation. chalmers.se | Multi-step process, requires specific directing groups. |
Balz-Schiemann and Related Fluorination Methodologies
The introduction of a fluorine atom onto an aromatic ring is often accomplished using specialized techniques due to the high reactivity of elemental fluorine. The Balz-Schiemann reaction is a cornerstone method for this transformation. wikipedia.orgallaboutchemistry.net It provides a reliable pathway for converting a primary aromatic amine into an aryl fluoride (B91410). wikipedia.org
The reaction proceeds in two main stages:
Diazotization: The starting aromatic amine (an aniline (B41778) derivative) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. When tetrafluoroboric acid (HBF₄) is used, the corresponding aryl diazonium tetrafluoroborate (B81430) salt is formed, which is often stable enough to be isolated. scientificupdate.com
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. scientificupdate.com This thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. acs.org This process is believed to proceed through an Sɴ1-type mechanism involving an aryl cation intermediate. acs.org
The Balz-Schiemann reaction is widely applicable for synthesizing both electron-rich and electron-poor aryl fluorides. acs.org In the context of synthesizing 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde, a plausible route would involve a precursor such as 3-chloro-5-amino-4-hydroxybenzaldehyde, which could undergo diazotization and subsequent fluorination.
Innovations and related methodologies have been developed to improve yields and expand the reaction's scope. These include:
Alternative Counterions: Using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts in place of tetrafluoroborates can improve yields for certain substrates. wikipedia.org
Solvent Effects: The choice of solvent can influence the reaction temperature and efficiency. Low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) have been shown to facilitate the decomposition at lower temperatures. acs.org
Photochemical Decomposition: In some cases, the decomposition of the diazonium salt can be induced photochemically as an alternative to heating. quora.com
These methods, conceptually similar to the Sandmeyer reaction for other aryl halides, are indispensable for aryl fluoride synthesis. wikipedia.org
Installation of the Methoxymethyl (MOM) Protecting Group
The hydroxyl group is reactive under various conditions used in multi-step synthesis. To prevent unwanted side reactions, it is often temporarily converted into a less reactive ether. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols because it is stable under a range of conditions but can be easily removed when needed. fiveable.me
Classic Methoxymethylation Reagents and Conditions (e.g., Chloromethyl Methyl Ether, Dimethoxymethane)
The traditional method for installing a MOM group on a hydroxyl function, such as the one in 3-chloro-5-fluoro-4-hydroxybenzaldehyde, involves reaction with an electrophilic methoxymethyl source in the presence of a non-nucleophilic base.
Common Reagents and Conditions:
Chloromethyl Methyl Ether (MOM-Cl): This is the most common reagent for MOM protection. The substrate (phenol) is typically dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A hindered base, such as N,N-diisopropylethylamine (DIPEA) or Hunig's base, is added to deprotonate the hydroxyl group. MOM-Cl is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction, which is then allowed to warm to room temperature. The base neutralizes the HCl generated during the reaction.
Dimethoxymethane (B151124) (DMM): An alternative to MOM-Cl is dimethoxymethane, used in conjunction with a strong acid catalyst like phosphorus pentoxide (P₂O₅) or a Lewis acid. This method forms the reactive methoxymethyl cation in situ.
Interactive Data Table: Comparison of Classic MOM Protection Methods
| Reagent System | Base/Catalyst | Typical Solvent | Advantages | Disadvantages |
| Chloromethyl methyl ether (MOM-Cl) | DIPEA, Proton Sponge | Dichloromethane (DCM) | High reactivity, good yields, mild conditions. | MOM-Cl is a potent carcinogen. |
| Dimethoxymethane (DMM) | P₂O₅, Montmorillonite clay | Chloroform, DCM | Reagents are less hazardous than MOM-Cl. | Requires strongly acidic and dehydrating conditions. |
| Methoxymethyl Phenyl Sulfide (B99878) | Potassium Iodide (KI) | Acetonitrile | Avoids carcinogenic reagents. | Requires specific sulfide reagent. |
Green Chemistry Approaches to MOM Ether Formation
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov A primary concern with classic MOM protection is the high toxicity and carcinogenicity of chloromethyl methyl ether (MOM-Cl). Green chemistry principles encourage the development of safer alternatives. epa.gov
One of the core principles of green chemistry is to avoid using derivatives and protecting groups where possible, as these steps add to the total synthesis length and generate waste. epa.govlibretexts.org However, when a protecting group is necessary, safer installation methods are highly desirable.
Greener Alternatives to MOM-Cl:
In Situ Generation of Haloalkyl Ethers: A significantly safer approach involves the catalytic reaction of acetals (like dimethoxymethane) with acid halides (like acetyl chloride). This reaction, catalyzed by small amounts of a Lewis acid such as a Zinc(II) salt, generates the reactive methoxymethylating agent in situ in near-quantitative yield. organic-chemistry.org This avoids the need to handle and store the carcinogenic MOM-Cl directly. The resulting solution can be used directly for the protection reaction. organic-chemistry.org
Using Alternative Methoxymethylating Agents: Reagents like methoxyethoxymethyl chloride (MEM-Cl) can sometimes be used as alternatives, although they introduce a different protecting group (MEM). Research continues into developing non-halogenated MOM-donating reagents that are more environmentally benign.
By adopting these greener methodologies, chemists can achieve the necessary chemical protection while minimizing risks to human health and the environment, aligning with the core tenets of sustainable chemical synthesis. epa.gov
Optimization of Synthetic Pathways
Optimizing a synthetic route involves refining each step to maximize yield, minimize waste, reduce reaction times, and ensure scalability. For the synthesis of this compound, optimization efforts would focus on catalyst selection and reaction conditions for the key halogenation and protection steps.
Catalyst Selection and Reaction Efficiency
Catalysts are fundamental to modern organic synthesis, offering pathways that are more efficient and selective than stoichiometric reactions. The use of catalysts, which are effective in small amounts and can be recycled, is a key principle of green chemistry. epa.gov
Catalysis in Halogenation:
Lewis and Brønsted Acids: Electrophilic aromatic halogenation can be accelerated by catalysts that polarize the halogenating agent, making it more electrophilic. While strong Lewis acids are common, milder and more selective catalysts are often preferred for complex molecules.
Vanadium-Dependent Halogenases Mimics: Research has shown that simple catalysts like ammonium (B1175870) metavanadate can mimic the function of marine enzymes to catalyze the halogenation of organic substrates. rsc.org Using dilute hydrogen peroxide as the oxidant, this system shows remarkable selectivity for electron-rich aromatic compounds. rsc.org This approach offers a greener alternative to traditional methods that use stoichiometric and often harsh reagents.
Solvent-Enhanced Reactivity: As noted earlier, the choice of solvent can be critical. The use of hexafluoroisopropanol (HFIP) can activate N-halosuccinimides for electrophilic halogenation, obviating the need for a separate catalyst and leading to clean, high-yielding reactions. organic-chemistry.org
Catalysis in MOM Protection:
Lewis Acid Catalysis: As mentioned in the green chemistry section, Lewis acids like zinc salts can be used in catalytic amounts to generate the active methoxymethylating agent from safer precursors like dimethoxymethane and an acid chloride. organic-chemistry.org This catalytic approach is highly efficient and avoids the use of stoichiometric activators and the hazardous MOM-Cl reagent.
Process Intensification and Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces challenges that can be addressed through process intensification.
Heat and Mass Transfer: Both the formylation and protection steps can be exothermic. On a large scale, inefficient heat removal can lead to temperature spikes, causing side reactions and posing safety risks. lscollege.ac.in In biphasic formylation reactions, mass transfer between the aqueous and organic layers can become rate-limiting, requiring vigorous agitation that may be difficult to achieve uniformly in large reactors. lscollege.ac.in
Reagent Handling and Safety: Several reagents common in these syntheses are hazardous. Chloroform is a suspected carcinogen, and chloromethyl methyl ether is a known potent carcinogen. wikipedia.org Bases like sodium hydride are flammable and react violently with water. Large-scale operations require specialized handling procedures and engineering controls to mitigate these risks.
Process Intensification Strategies: The use of continuous flow reactors is a key strategy for process intensification. nih.gov
Improved Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risk associated with hazardous materials and exothermic reactions. rsc.org
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling precise temperature control. beilstein-journals.org It also dramatically improves mixing and mass transfer in multiphasic systems. scispace.com
Increased Efficiency: The reduction of reaction times from hours to minutes has been demonstrated for similar processes, leading to higher throughput and productivity. google.com
| Challenge | Conventional Approach | Process Intensification Solution |
|---|---|---|
| Exothermicity Management | Large jacketed reactors, slow addition of reagents. | Continuous flow reactors with superior heat exchange capabilities. rsc.org |
| Mass Transfer in Biphasic Reactions | High-torque mechanical stirring, use of phase-transfer catalysts. | Microreactors providing efficient mixing and high interfacial area. scispace.com |
| Handling of Hazardous Reagents (e.g., MOM-Cl) | Closed systems, specialized personal protective equipment. | In-situ generation or use of less hazardous alternatives (e.g., dimethoxymethane) in a continuous flow setup. adichemistry.com |
| Work-up and Purification | Batch extraction and crystallization. | Integration of continuous in-line extraction and purification modules. |
Reactivity and Derivatization Chemistry of 3 Chloro 5 Fluoro 4 Methoxymethoxy Benzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group is a cornerstone of the molecule's reactivity, serving as an electrophilic site for a multitude of nucleophilic addition and condensation reactions. Its ability to be both oxidized and reduced further enhances its synthetic utility.
Nucleophilic Additions (e.g., Grignard, Organolithium, Wittig, Aldol (B89426) Condensations)
The carbonyl carbon of the aldehyde is highly susceptible to attack by strong carbon nucleophiles. Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents readily add to the aldehyde to form secondary alcohols after an aqueous workup. These reactions are fundamental for creating new carbon-carbon bonds at the former carbonyl position.
The Wittig reaction provides a classic method for converting the aldehyde into an alkene. By reacting the benzaldehyde (B42025) with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon group, yielding a substituted styrene (B11656) derivative. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Aldol condensations represent another key transformation. In this reaction, the aldehyde can react with an enolate ion (derived from a ketone or another aldehyde) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.
Oxidation and Reduction Reactions
The aldehyde functionality exists in an intermediate oxidation state, allowing for straightforward conversion to either a carboxylic acid or a primary alcohol.
Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the aldehyde to the corresponding 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid. Milder reagents like silver oxide (Ag₂O) can also be employed for this transformation, often under basic conditions (Tollens' reagent).
Reduction : The aldehyde is readily reduced to a primary alcohol, 3-chloro-5-fluoro-4-(methoxymethoxy)benzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as sources of hydride ions (H⁻) that attack the electrophilic carbonyl carbon.
Condensation Reactions (e.g., Claisen-Schmidt)
The Claisen-Schmidt condensation is a base-catalyzed reaction between a benzaldehyde derivative and a ketone or ester possessing an α-hydrogen. This reaction is particularly useful for the synthesis of chalcones and other α,β-unsaturated systems. In the context of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde, it would react with an appropriate ketone in the presence of a base (e.g., NaOH or KOH) to form a chalcone-like structure. Studies on other fluorine-substituted benzaldehydes have shown that such condensations proceed in high yield. acgpubs.org However, the choice of solvent can be critical, as solvents like methanol (B129727) can sometimes lead to side reactions such as nucleophilic aromatic substitution. acgpubs.org
Reactivity of the Aromatic Halogen Substituents (Chloro and Fluoro)
The presence of both chlorine and fluorine atoms on the aromatic ring opens up possibilities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Transition-metal catalysis, particularly with palladium, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the site of an aryl halide. ciac.jl.cn In general, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl >> F. Consequently, for this compound, the carbon-chlorine bond is the expected site of reaction, while the highly stable carbon-fluorine bond would remain intact, allowing for regioselective functionalization. ciac.jl.cn
Suzuki Reaction : This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, vinyl, or alkyl group at the position of the chlorine atom.
Heck Reaction : The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the aromatic ring. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org
Sonogashira Coupling : This coupling reaction involves a terminal alkyne and the aryl chloride, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. organic-chemistry.orgsoton.ac.ukrsc.org It is a reliable method for installing an alkynyl functional group onto the aromatic core.
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.org It requires a palladium catalyst, a suitable base, and often a specialized bulky phosphine (B1218219) ligand to facilitate the reaction with the less reactive aryl chloride. organic-chemistry.orgresearchgate.net
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | C-C | Pd(0) complex + Base |
| Heck | Alkene | C-C | Pd(0) complex + Base |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0) complex + Cu(I) salt + Base |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) complex + Bulky Ligand + Base |
Nucleophilic Aromatic Substitution (SNAr) on Activated Halides
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of the electron-withdrawing aldehyde group, which activates the ring towards nucleophilic attack. nih.govbeilstein-journals.org The aldehyde group is positioned ortho to the chlorine and para to the fluorine, thereby activating both sites.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). While the C-F bond is stronger than the C-Cl bond, fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the intermediate. In many cases, this electronic factor makes fluoride (B91410) a better leaving group than chloride in SNAr reactions, particularly when it is in an activated ortho or para position. acgpubs.org Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the chloro or fluoro position. For instance, strong nucleophiles like alkoxides or amines could displace the fluoride ion. nih.govresearchgate.net
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product Type | Example Reagents |
|---|---|---|
| Oxygen Nucleophiles | Aryl Ether / Phenol (B47542) | CH₃ONa, KOH |
| Nitrogen Nucleophiles | Aniline (B41778) Derivative | Ammonia, Piperidine, Morpholine |
| Sulfur Nucleophiles | Thioether | NaSH, PhSNa |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of a chlorine atom on the aromatic ring offers a potential site for such a transformation. Typically, these reactions involve the treatment of an aryl halide with an organometallic reagent, most commonly an alkyllithium compound like n-butyllithium or t-butyllithium, at very low temperatures to generate a highly reactive aryllithium intermediate.
While aryl bromides and iodides are more reactive and thus more commonly used in halogen-metal exchange, aryl chlorides can also undergo this reaction, though often requiring more forcing conditions or more reactive organolithium reagents. Research has shown that halogen-metal exchange can be performed chemoselectively at low temperatures (e.g., -100 °C) even in the presence of reactive functional groups. tcnj.edu For this compound, the exchange of the chlorine atom would yield a potent nucleophilic lithium species. This intermediate can then be trapped with various electrophiles (e.g., water, alkyl halides, aldehydes, or carbon dioxide) to introduce a range of substituents at the C-3 position. The success of this reaction is contingent on preventing competitive nucleophilic attack by the organolithium reagent at the electrophilic aldehyde carbonyl group. This is typically achieved by maintaining extremely low reaction temperatures.
Chemistry of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) group is a widely used acetal (B89532) for the protection of hydroxyl functions, particularly phenols, due to its ease of introduction and its stability under a variety of conditions. adichemistry.comnih.gov
Stability Profile Under Diverse Reaction Conditions
The MOM ether in this compound imparts stability to the phenolic oxygen under numerous reaction conditions, allowing for selective chemistry at other sites of the molecule. Its stability profile is a key feature for multi-step syntheses. The MOM group is generally stable in a pH range of 4 to 12. adichemistry.com It is inert to a wide array of chemical environments, which is crucial when performing reactions on the aldehyde or aryl chloride functionalities.
| Condition/Reagent Type | Stability of MOM Group | Comments |
|---|---|---|
| Bases (e.g., LDA, NEt₃, t-BuOK) | Stable | Resistant to strong and weak bases. organic-chemistry.org |
| Nucleophiles (e.g., RLi, RMgX, Enolates) | Stable | Allows for Grignard and organolithium additions to the aldehyde. organic-chemistry.org |
| Reducing Agents (e.g., H₂/Pd, LiAlH₄, NaBH₄) | Stable | Tolerates common reduction conditions for aldehydes or other functional groups. organic-chemistry.org |
| Oxidizing Agents (e.g., KMnO₄, CrO₃/Py) | Stable | Resistant to many common oxidants. organic-chemistry.org |
| Weakly Acidic to Strongly Basic (pH 4-12) | Stable | Provides a wide working pH range. adichemistry.com |
| Strongly Acidic Conditions (pH < 4) | Labile | Cleavage occurs under strong protic or Lewis acidic conditions. adichemistry.comnih.gov |
Selective Deprotection Strategies (Acid-catalyzed, Lewis Acid-mediated)
Cleavage of the MOM group to regenerate the free phenol is a critical step in many synthetic sequences. This deprotection is most commonly achieved under acidic conditions, as the acetal linkage is susceptible to acid hydrolysis. adichemistry.comwikipedia.org A variety of reagents and methods have been developed to effect this transformation with high efficiency and selectivity. total-synthesis.comnih.gov
Acid-Catalyzed Deprotection: Protic acids are frequently used for MOM group removal. The mechanism involves protonation of one of the ether oxygens, making it a better leaving group and activating the acetal for cleavage. total-synthesis.com
Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative, often milder, set of conditions for MOM ether cleavage. They function by coordinating to one of the oxygen atoms of the MOM group, which facilitates the cleavage of the carbon-oxygen bond. wikipedia.orgoocities.org This approach can be particularly useful for substrates that are sensitive to strong protic acids. acs.org The choice of Lewis acid and solvent can be tuned to achieve selective deprotection in the presence of other acid-labile groups. researchgate.netresearchgate.netresearchgate.net
| Category | Reagent/Conditions | Reference |
|---|---|---|
| Acid-Catalyzed | HCl in MeOH or H₂O/EtOH | adichemistry.comtotal-synthesis.com |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | total-synthesis.com | |
| Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) | organic-chemistry.orgsemanticscholar.org | |
| Lewis Acid-Mediated | Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol | researchgate.net |
| Zirconium(IV) chloride (ZrCl₄) | researchgate.netresearchgate.net | |
| Trimethylsilyl triflate (TMSOTf) with 2,2′-bipyridyl | nih.govacs.org | |
| Bromodimethylborane (Me₂BBr) | thieme-connect.de | |
| Magnesium bromide (MgBr₂) | researchgate.net |
Post-Deprotection Functionalization of the Resultant Hydroxyl Group
Upon selective removal of the MOM group, the resulting 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) becomes available for a variety of functionalization reactions at the newly liberated phenolic hydroxyl group. This hydroxyl group can act as a nucleophile or be further modified to introduce diverse functionalities, significantly increasing the molecular complexity. rsc.org
Common transformations include:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using K₂CO₃ or NaH) to form new ether linkages.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to produce phenolic esters. nih.gov
O-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, can be used to form diaryl ethers.
Formation of Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to yield sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org Benzaldehyde derivatives are cornerstone electrophiles in many classical and modern MCRs. researchgate.net Consequently, this compound is a prime candidate for incorporation into such synthetic strategies to generate highly substituted, complex molecular scaffolds. nih.govrsc.org
Examples of MCRs where this compound could serve as the aldehyde component include:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. beilstein-journals.org
Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov
Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: A four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov
The use of this compound in these reactions would directly embed its unique substitution pattern into the resulting complex heterocyclic structures, providing a rapid route to novel and potentially biologically active compounds.
Chemo-, Regio-, and Stereoselectivity in Reactions
Selectivity is a paramount concern in the chemical transformation of multifunctional molecules like this compound.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, the reduction of the aldehyde group with NaBH₄ can be achieved with high chemoselectivity without affecting the aryl chloride, aryl fluoride, or the MOM ether. Similarly, nucleophilic addition to the aldehyde (e.g., Grignard or Wittig reactions) can proceed without disturbing the other functionalities under appropriate conditions. acs.org Deprotection of the MOM group can also be performed chemoselectively in the presence of other sensitive groups using mild Lewis acids. nih.govacs.org
Regioselectivity: In reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SₙAr), the regioselectivity is dictated by the electronic nature and position of the existing substituents. The electron-withdrawing aldehyde group, along with the halogens, activates the ring towards nucleophilic attack. The precise location of substitution would depend on the specific nucleophile and reaction conditions. In hydroacylation reactions of the aldehyde with 1,3-dienes, the regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition) can be controlled by the choice of catalyst and the nature of the aldehyde. nih.gov
Stereoselectivity: Reactions involving the creation of a new stereocenter at the aldehyde carbon can exhibit stereoselectivity. For example, in nucleophilic additions to the carbonyl group, the facial selectivity can be influenced by the steric and electronic properties of the ortho substituents, although the effect of the meta-substituents in this compound is likely to be minimal. In certain catalyzed reactions, such as N-heterocyclic carbene (NHC)-catalyzed transformations, the stereoselectivity of the product can be controlled by the chiral environment of the catalyst. acs.org Similarly, in Wittig-type reactions, the E/Z stereoselectivity of the resulting alkene can be influenced by the substituents on the benzaldehyde. rsc.org
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmacologically Active Molecules
The benzaldehyde (B42025) moiety is a common feature in many pharmacologically active compounds. The specific substitution pattern of 3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde makes it a valuable precursor for introducing a 3-chloro-5-fluoro-4-hydroxyphenyl group into a target molecule. This substitution can be crucial for modulating the biological activity of a compound. The aldehyde functional group can be readily transformed into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The methoxymethyl ether serves as a protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde. This group can be removed under acidic conditions at a later stage in the synthesis. While specific examples detailing the use of this exact molecule are sparse, the synthesis of complex pharmaceuticals often involves such protected intermediates to achieve the desired regioselectivity and functional group compatibility.
Utility in the Construction of Advanced Organic Materials
The field of advanced organic materials, including functional polymers, liquid crystals, and optoelectronic components, often relies on molecules with precisely controlled electronic and structural properties. Halogenated aromatic compounds are of particular interest due to their influence on properties such as dielectric anisotropy, thermal stability, and molecular packing. The presence of both chlorine and fluorine atoms in this compound can be leveraged to fine-tune these properties in the resulting materials. The aldehyde group provides a convenient handle for polymerization or for incorporation into a larger molecular framework. For instance, it can be used to synthesize Schiff bases, which are known to exhibit liquid crystalline properties. The protected hydroxyl group adds another layer of synthetic versatility, allowing for the introduction of different functionalities after the main molecular scaffold has been constructed.
Integration into Natural Product Total Synthesis Efforts
The total synthesis of complex natural products often requires the use of highly functionalized and often custom-synthesized building blocks. While there are no prominent examples in the literature that explicitly name this compound as a key intermediate in a natural product synthesis, its structural features are relevant. The substituted benzaldehyde core could be elaborated into more complex ring systems or side chains found in natural products. The ability to selectively unmask the hydroxyl group allows for late-stage functionalization, a common strategy in total synthesis to avoid protecting group manipulations on more complex intermediates.
Contributions to Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. Starting materials for DOS should be readily available and possess multiple reactive sites that can be selectively addressed. This compound fits this profile well. The aldehyde can undergo a wide range of reactions to introduce diversity. Furthermore, the aromatic ring can be further functionalized, for example, through cross-coupling reactions at the carbon-chlorine bond. The protected hydroxyl group offers another point for diversification after its deprotection. This multi-faceted reactivity makes it a potentially valuable scaffold for the generation of compound libraries with significant structural variety.
Application in Heterocyclic Chemistry for Novel Ring Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Benzaldehydes are common starting materials for the synthesis of a wide variety of heterocyclic rings. For example, they can react with amines to form imines, which can then undergo cyclization reactions. They can also participate in multi-component reactions to build complex heterocyclic systems in a single step. The specific electronic properties conferred by the chloro and fluoro substituents on the aromatic ring of this compound can influence the reactivity and outcome of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.
Design and Synthesis of Molecular Scaffolds for Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The design of molecular scaffolds with specific recognition properties is a central theme in this field. The substituted aromatic ring of this compound can participate in aromatic stacking interactions, while the halogen atoms can engage in halogen bonding. The aldehyde and the deprotected hydroxyl group can act as hydrogen bond donors or acceptors. This combination of functionalities allows for the rational design of molecules that can self-assemble into well-defined supramolecular architectures.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be required for a comprehensive analysis.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a patent describing the synthesis of this compound, the ¹H-NMR spectrum was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The aldehyde proton (CHO) resonates as a singlet at 9.89 ppm. The two aromatic protons appear as distinct signals. The proton at the 6-position (H-6) is observed as a doublet at 7.70 ppm with a coupling constant (J) of 1.5 Hz. The proton at the 2-position (H-2) appears as a doublet of doublets at 7.51 ppm with coupling constants of 10.1 Hz and 1.5 Hz. The methoxymethyl (MOM) protecting group exhibits two signals: a singlet at 5.33 ppm corresponding to the two protons of the O-CH₂-O moiety, and a singlet at 3.53 ppm for the three protons of the methoxy (B1213986) (O-CH₃) group.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CHO | 9.89 | s | - |
| H-6 | 7.70 | d | 1.5 |
| H-2 | 7.51 | dd | 10.1, 1.5 |
| O-CH₂ -O | 5.33 | s | - |
| O-CH₃ | 3.53 | s | - |
| s = singlet, d = doublet, dd = doublet of doublets |
The ¹⁹F-NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment, influenced by the adjacent chloro and methoxymethoxy groups. Furthermore, coupling to the neighboring aromatic protons would be expected, providing additional structural information. However, specific experimental ¹⁹F-NMR data for this compound is not documented in the available scientific literature.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the aromatic protons H-2 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the methoxymethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be vital for establishing the connectivity of the molecule, for example, by showing correlations from the aldehyde proton to the C-1 and C-2 carbons, and from the methoxymethyl protons to the C-4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the methoxymethyl protons and the aromatic proton at the 5-position, confirming the position of the protecting group.
Detailed experimental data from these 2D-NMR techniques for this compound are not currently available in published literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆ClFO₃), the calculated exact mass would be determined. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks, would confirm the presence of a single chlorine atom.
Furthermore, analysis of the fragmentation pathways in the mass spectrum would provide valuable structural information. Expected fragmentation could include the loss of the methoxymethyl group, the formyl group, or cleavage of the ether linkage. However, specific HRMS data and fragmentation analysis for this compound have not been reported in the reviewed scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkages would likely be observed in the 1000-1300 cm⁻¹ range. The C-H stretching of the aldehyde and aromatic rings would be found around 2850-3100 cm⁻¹.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Cl and C-F bonds would also be observable.
No specific experimental IR or Raman spectra for this compound are available in the public domain.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the planar structure of the benzene (B151609) ring and the conformation of the methoxymethyl group relative to the ring. It would also provide insight into how the molecules pack in the crystal lattice. To date, a crystal structure for this compound has not been reported in the scientific literature.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of analytical methods for the stereochemical investigation of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. However, the application of these methodologies is contingent upon the existence of chiral derivatives of the compound .
For this compound, the parent molecule itself is achiral and therefore would not exhibit a CD or ORD spectrum. The study of its chiral derivatives using chiroptical spectroscopy would require the introduction of one or more stereocenters, leading to enantiomeric or diastereomeric forms.
As of the current body of scientific literature, there are no specific reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Consequently, no experimental data from CD or ORD spectroscopy is available for this specific class of compounds.
Theoretically, should chiral derivatives be synthesized, CD spectroscopy could be employed to determine the absolute configuration of stereocenters, study conformational changes, and analyze enantiomeric purity. The resulting CD spectrum, plotting the difference in absorption of left and right circularly polarized light (Δε) against wavelength, would provide a unique fingerprint for a specific enantiomer. Similarly, ORD, which measures the rotation of the plane of polarized light as a function of wavelength, could offer complementary information regarding the stereochemical structure.
Given the absence of published research in this specific area, no data tables or detailed research findings can be presented. The potential application of chiroptical spectroscopy to derivatives of this compound remains a prospective area of investigation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic parameters.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For a molecule like 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxymethoxy group, which are electron-rich regions. The LUMO is likely to be centered on the electron-deficient aldehyde group and the carbon atoms of the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the ring.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
(Note: Specific energy values require dedicated DFT calculations, which are not available in the literature for this compound.)
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the aldehyde and methoxymethoxy groups, as well as the fluorine and chlorine atoms, due to their high electronegativity. These regions are prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the aldehyde carbon, indicating sites for nucleophilic attack.
The charge distribution would be significantly influenced by the substituents on the benzene ring. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups would pull electron density from the ring, while the methoxymethoxy group would act as an electron-donating group.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts are essential. For this compound, the proton of the aldehyde group would be expected to appear at a high chemical shift (downfield) due to its electron-deficient environment. The aromatic protons would show complex splitting patterns influenced by the chlorine and fluorine substituents. The protons of the methoxymethoxy group would appear in the aliphatic region. 19F NMR is particularly sensitive and can provide detailed information about the electronic environment of the fluorine atom. rsc.org
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group (typically around 1700 cm-1), C-Cl and C-F stretching vibrations (in the 1100-500 cm-1 region), and various C-H and C-C stretching and bending modes of the aromatic ring and the methoxymethoxy group. researchgate.net Studies on similar chlorinated phenols have assigned C-Cl stretching modes in the 850-550 cm-1 range. ijrte.org
Table 2: Predicted Key Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm-1) |
|---|---|
| C=O (aldehyde) | ~1700 |
| C-O-C (ether) | ~1100-1250 |
| C-F | ~1000-1100 |
| C-Cl | ~550-850 |
(Note: These are approximate ranges based on characteristic group frequencies; precise values require specific calculations.)
Mechanistic Investigations of Key Transformations
Theoretical chemistry is also instrumental in elucidating reaction mechanisms, identifying transition states, and calculating energy profiles.
Transition State Characterization and Reaction Pathway Elucidation
For reactions involving this compound, such as nucleophilic addition to the aldehyde or nucleophilic aromatic substitution, computational studies could map out the entire reaction pathway. This involves locating the transition state structures, which are saddle points on the potential energy surface, and connecting them to the reactants and products. For instance, in a condensation reaction, the mechanism would likely involve the initial formation of a hemiaminal intermediate. mdpi.com
Energy Profile Diagrams and Kinetic Studies
By calculating the energies of reactants, intermediates, transition states, and products, an energy profile diagram can be constructed. This diagram provides the activation energy for each step of the reaction, which is crucial for understanding the reaction kinetics. A lower activation energy implies a faster reaction rate. Theoretical kinetic studies can predict rate constants and how they are affected by temperature and substituents, offering insights that can guide experimental work.
Conformer Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bonds of the methoxymethoxy group and the C-C bond connecting the aldehyde group to the benzene ring.
Conformer Analysis:
Conformer analysis involves identifying the stable geometries (conformers) of a molecule and their relative energies. For this compound, the orientation of the methoxymethoxy and aldehyde groups relative to the benzene ring gives rise to different conformers. The two primary sources of conformational isomerism are:
Rotation of the Aldehyde Group: The aldehyde group can be oriented in two main ways relative to the adjacent substituents on the ring. These are often referred to as O-cis and O-trans conformers, describing the position of the carbonyl oxygen with respect to a neighboring group. The energy difference between these rotamers is typically small. For similar substituted benzaldehydes, this energy difference can be on the order of a few hundred calories per mole.
Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the geometries and energies of these conformers. The results of such analyses are crucial for understanding which conformations are most likely to be present under different conditions.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and thermodynamic properties of this compound.
Key insights from MD simulations would include:
Conformational Transitions: Observing the transitions between different stable conformers and determining the energy barriers for these transitions.
Flexibility and Rigidity: Identifying which parts of the molecule are more flexible (e.g., the methoxymethoxy tail) and which are more rigid (e.g., the benzene ring).
Interaction with Solvent: Simulating the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and influence its conformation.
These simulations are computationally intensive but offer invaluable information on the dynamic nature of the molecule that static calculations cannot provide.
QSAR (Quantitative Structure-Activity Relationship) Analysis for Analogs (focus on theoretical aspects of structure-property relationships)
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For analogs of this compound, a QSAR study would involve generating a dataset of similar molecules with varying substituents and their corresponding measured activity.
The theoretical foundation of QSAR lies in the principle that the structure of a molecule dictates its properties and, consequently, its activity. The process involves several key steps:
Descriptor Calculation: For each analog, a set of numerical descriptors is calculated to represent its structural and physicochemical properties. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum chemical methods.
Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft.
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which indicates how the molecule distributes between a fatty and an aqueous environment.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors (independent variables) to the observed activity (dependent variable). The goal is to find a statistically significant equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents coefficients and D represents the descriptor values.
Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using a test set of molecules that were not used in the model's development and by employing statistical metrics like the cross-validated correlation coefficient (q²).
For analogs of this compound, a QSAR model could help in understanding how modifications to the substitution pattern on the benzaldehyde (B42025) scaffold—for instance, changing the halogen atoms or altering the ether group—would theoretically impact a specific biological activity. chalcogen.ro This allows for the rational design of new compounds with potentially enhanced or optimized properties.
| Descriptor Type | Examples | Relevance to Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic interactions, reactivity, and binding affinity to biological targets. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Influences how the molecule fits into a receptor site or active site of an enzyme. |
| Hydrophobic | LogP, Hydrophobic Surface Area | Determines the molecule's ability to cross cell membranes and its distribution in biological systems. |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the size, shape, and degree of branching of the molecule. |
Solvation Effects and Reaction Environment Modeling
The behavior and reactivity of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Solvation models are used to theoretically account for these effects.
There are two main approaches to modeling solvation:
Explicit Solvation: In this model, individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. This approach is computationally expensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are a form of explicit solvation modeling.
Implicit Solvation (Continuum Models): Here, the solvent is represented as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM). This method is computationally less demanding and is effective for calculating the bulk effects of the solvent on the solute's properties, such as its conformational equilibrium and reaction energies.
Modeling Reaction Environments:
For studying chemical reactions involving this compound, it is crucial to model the reaction environment accurately. For example, the protonation of the carbonyl group, a key step in many reactions, is highly dependent on the acidity of the medium. cdnsciencepub.com Computational models can simulate these conditions:
Acidic/Basic Conditions: The effect of pH can be modeled by considering the protonated or deprotonated forms of the molecule and the surrounding species.
Enzymatic Environments: For biochemical reactions, a portion of the enzyme's active site can be included in the calculation (a QM/MM approach, where the reacting core is treated with quantum mechanics and the surrounding protein with molecular mechanics) to model the specific steric and electronic influences of the enzyme.
By applying these solvation and environment models, chemists can predict how the stability of reactants, transition states, and products are affected by the medium, thus providing a more accurate theoretical understanding of the molecule's reactivity.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into 3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde will undoubtedly focus on developing more sustainable and green synthetic routes.
Current synthetic approaches to the core structure of this compound likely involve multiple steps, including the formylation of a substituted phenol (B47542) and subsequent protection of the hydroxyl group. For instance, the precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950), can be synthesized from 2-fluoro-6-chlorophenol and hexamethylenetetramine in trifluoroacetic acid. chemicalbook.com The methoxymethyl (MOM) ether can then be introduced by reacting the hydroxyl group with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org
Future research could focus on several key areas to improve the sustainability of this synthesis:
Alternative Formylation Reagents: Exploring milder and less hazardous formylating agents to replace traditional methods that may use strong acids or toxic reagents.
Greener Solvents: Investigating the use of bio-based solvents or solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions.
Catalytic Protection Methods: Developing catalytic methods for the introduction of the MOM protecting group, which would reduce the amount of waste generated from stoichiometric reagents. acs.org
| Reaction Step | Conventional Reagents | Potential Green Alternatives |
| Formylation | Hexamethylenetetramine, TFA | Enzyme-catalyzed formylation, CO2-based formylation |
| Hydroxyl Protection | Chloromethyl methyl ether, DIPEA | Dimethoxymethane (B151124) with a recyclable solid acid catalyst |
Exploration of Novel Catalytic Transformations Involving the Benzaldehyde (B42025) or Halogen Functionalities
The aldehyde and halogen moieties of this compound are ripe for exploration in a variety of catalytic transformations. The aldehyde group can participate in a wide range of C-C bond-forming reactions, while the chloro and fluoro groups can be utilized in cross-coupling reactions.
Future research in this area could include:
Asymmetric Aldehyde Additions: Developing enantioselective methods for the addition of nucleophiles to the aldehyde, such as asymmetric Henry reactions or aldol (B89426) additions, to generate chiral building blocks. researchgate.net
C-H Functionalization: Utilizing the aldehyde as a directing group for transition-metal-catalyzed C-H activation at the ortho position, enabling the introduction of new functional groups. nih.gov
Cross-Coupling Reactions: Employing the chloro and fluoro groups in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create more complex molecular architectures. nbinno.com The differential reactivity of the C-Cl and C-F bonds could allow for selective, sequential functionalization.
Photoredox Catalysis: Investigating the use of photoredox catalysis to engage the aldehyde or halogen functionalities in novel transformations, such as radical additions or cross-couplings.
Application in Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.orgnih.gov The synthesis and subsequent transformations of this compound are well-suited for adaptation to continuous manufacturing processes.
Emerging opportunities in this domain include:
Continuous Synthesis: Developing a continuous flow process for the multi-step synthesis of the target compound, potentially integrating in-line purification techniques.
High-Throughput Reaction Screening: Utilizing flow chemistry platforms for the rapid screening of catalysts and reaction conditions for transformations involving the benzaldehyde or halogen groups.
Safe Handling of Hazardous Reagents: Employing flow reactors for the safe use of hazardous reagents that may be required for certain transformations, such as organolithium species or toxic gases. acs.org
Photochemistry in Flow: The use of flow reactors can be particularly advantageous for photochemical reactions, allowing for precise control of irradiation time and uniform light distribution, which can be explored for transformations of this compound. qub.ac.uk
Design of Next-Generation Polyfunctionalized Aromatics Leveraging this Scaffold
This compound is an excellent starting point for the design and synthesis of more complex, next-generation polyfunctionalized aromatic compounds. beilstein-journals.org Its unique substitution pattern provides a scaffold upon which intricate molecular architectures can be built.
Future research could focus on:
Diversity-Oriented Synthesis: Using the compound as a key building block in diversity-oriented synthesis to generate libraries of novel compounds for biological screening.
Synthesis of Advanced Materials: Incorporating this scaffold into the synthesis of functional materials, such as organic light-emitting diodes (OLEDs), sensors, or polymers with tailored properties.
Development of Pharmaceutical Intermediates: Utilizing the compound as a starting material for the synthesis of complex pharmaceutical intermediates, where the specific arrangement of functional groups can be crucial for biological activity.
Unexplored Reactivity Profiles and Tandem Reactions
The interplay of the different functional groups on the aromatic ring could lead to unexplored reactivity and the development of novel tandem reactions. Tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. liberty.edu
Potential areas of investigation include:
Ortho-Litiation: Investigating the possibility of directed ortho-lithiation, where the methoxymethoxy group directs the deprotonation of the adjacent aromatic C-H bond, followed by trapping with an electrophile.
Tandem Cross-Coupling/Aldehyde Transformations: Designing reaction sequences where a cross-coupling reaction at one of the halogen positions is followed by an intramolecular reaction involving the aldehyde group.
Multicomponent Reactions: Utilizing the benzaldehyde in multicomponent reactions, such as the Biginelli or Ugi reaction, to rapidly generate molecular complexity.
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving the Compound
To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions, advanced in-situ spectroscopic techniques can be employed to monitor reactions involving this compound in real-time. nih.gov
Future opportunities in this area include:
Reaction Kinetics and Mechanism: Using techniques such as ReactIR (in-situ FT-IR) or Raman spectroscopy to study the kinetics and elucidate the mechanisms of reactions involving the aldehyde or the protection/deprotection of the MOM group. nih.govspectroscopyonline.com
Identification of Transient Intermediates: Detecting and characterizing short-lived intermediates in catalytic cycles or tandem reactions, which can provide crucial insights for reaction optimization.
Process Analytical Technology (PAT): Integrating in-situ monitoring into continuous flow processes for real-time quality control and process optimization.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde?
- Methodological Answer :
- Step 1 : Protect the aldehyde group during halogenation to avoid side reactions. Use methoxymethoxy (MOM) protection for the hydroxyl group, as demonstrated in analogous benzaldehyde derivatives (e.g., ).
- Step 2 : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., Cl₂/FeCl₃ for chlorination and Selectfluor® for fluorination).
- Step 3 : Deprotect the aldehyde group using mild acidic conditions (e.g., HCl in THF/water) to retain the MOM group’s integrity.
- Key Reference : Oxidation by-products observed in similar MOM-protected benzaldehydes highlight the need for inert atmospheres to minimize degradation .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for fluorine at δ 110–120 ppm in ¹⁹F NMR). Compare with structurally similar compounds like 5-Chloro-2-fluoro-4-methoxybenzaldehyde ().
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the formula C₁₀H₉ClFO₃.
- X-ray Diffraction : Resolve ambiguities in regiochemistry, as seen in studies of disalicylaldehyde derivatives ().
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
- Methodological Answer :
- Hypothesis Testing : Fluorine’s electron-withdrawing effect may deactivate the ring toward Suzuki-Miyaura coupling. Test alternative catalysts (e.g., PdCl₂(dppf)) and optimize reaction temperatures (80–120°C).
- Competing Pathways : The MOM group’s stability under basic conditions should be verified (e.g., via TLC monitoring). highlights similar challenges in benzoyl chloride derivatives.
- Data Reconciliation : Compare reaction outcomes with analogs like 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (), where ethoxy groups enhance solubility and reduce steric hindrance.
Q. What experimental design principles apply to studying its biological activity in drug discovery?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases), as the MOM and halogen groups enhance lipophilicity.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing MOM with methoxy) and compare IC₅₀ values.
- In-Vitro Assays : Use fluorescence polarization assays to quantify binding affinity, referencing protocols for fluorinated benzaldehydes ().
Q. How can spectral data discrepancies in derivatives of this compound be analyzed?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism or solvent-dependent conformational changes using variable-temperature NMR.
- Impurity Profiling : Employ HPLC-MS to detect by-products (e.g., dehalogenated or oxidized species) observed in analogous syntheses ().
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*), as done for 5-Fluoro-2-methoxybenzaldehyde ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
